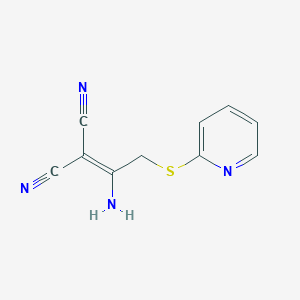
N1,N4-Bisazidospermine bistosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-Bisazidospermine bistosylate is a synthetic organic compound known for its role as a spermine linker containing two azide groups. These azide groups can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via Click Chemistry to yield stable triazole linkages . This compound is widely used in scientific research due to its ability to form covalent bonds between biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N4-Bisazidospermine bistosylate is synthesized through a multi-step process involving the reaction of spermine with azidoethanol under specific conditions. The azide groups are introduced to the spermine backbone through nucleophilic substitution reactions . The reaction typically requires the use of solvents such as dimethylformamide and catalysts like copper(I) bromide to facilitate the formation of azide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batch reactors, followed by purification steps such as recrystallization and chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-Bisazidospermine bistosylate undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne to form stable triazole linkages
Photochemical Reactions: The azide groups can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates.
Common Reagents and Conditions
Reagents: Alkynes, bicyclo[6.1.0]non-4-yne, dibenzocyclooctyne, copper(I) bromide, dimethylformamide
Major Products Formed
The major products formed from these reactions are triazole linkages, which are highly stable and useful in various applications such as bioconjugation and material science .
Aplicaciones Científicas De Investigación
N1,N4-Bisazidospermine bistosylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study the structure and function of biological molecules.
Biology: Employed in bioconjugation techniques to link biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of advanced materials and polymers with enhanced properties.
Mecanismo De Acción
N1,N4-Bisazidospermine bistosylate works by forming covalent bonds between adjacent functional groups in biological molecules. The azide groups on the molecule can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates. These intermediates can then react with nearby functional groups, such as amines or sulfhydryls, to form covalent bonds. This mechanism allows for precise and stable modification of biomolecules, making it valuable in various research applications .
Comparación Con Compuestos Similares
Similar Compounds
N1,N4-Bis(2-azidoethyl)spermine: Similar structure but with different azide positioning.
N1,N4-Bis(3-azidopropyl)spermine: Another variant with different linker length.
Uniqueness
N1,N4-Bisazidospermine bistosylate is unique due to its specific azide positioning and ability to form highly stable triazole linkages through Click Chemistry. This makes it particularly useful in applications requiring stable and specific bioconjugation .
Propiedades
IUPAC Name |
N,N'-bis(3-azidopropyl)butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXHZIUQXHTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2773539.png)
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)
![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)


![3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2773547.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2773554.png)

![6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2773556.png)
![7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2773557.png)
![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)

